(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid, also known as (S)-Boc-DPSP, is an important organic compound that has been used by scientists for its various applications in the field of organic chemistry. It is a white, crystalline solid that is soluble in most organic solvents, including ethanol, methanol, and chloroform. Its molecular formula is C13H23NO4Si and its molecular weight is 299.4 g/mol. (S)-Boc-DPSP is a chiral compound, meaning that it has two non-superimposable mirror image forms.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
These compounds are extensively used in the synthesis of amino acid derivatives. For instance, (S)-3-(tert-Butyloxycarbonylamino)-4-Phenylbutanoic Acid serves as a key intermediate in various synthetic pathways, particularly in the formation of substituted amino acids and their derivatives, which are crucial in peptide synthesis and drug development (Linder, Steurer, & Podlech, 2003).
Multistep Synthesis Processes
The structural complexity and reactivity of these compounds make them suitable for multistep synthesis processes. For example, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was synthesized from l-DOPA, indicating its utility in creating structurally diverse and pharmacologically relevant molecules (Lentini et al., 2019).
Enantioselective Synthesis
The compounds also play a crucial role in enantioselective synthesis, a process vital for creating chiral molecules with specific configurations. This is exemplified in the synthesis of neuroexcitant analogues where enantiomerically pure derivatives of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid are used as starting materials or intermediates (Pajouhesh et al., 2000).
Chemical Modification and Functionalization
The presence of protective groups in these compounds allows for selective chemical modifications, making them versatile intermediates in organic synthesis. They are used in the synthesis of dipeptide isosteres and other peptidomimetics, demonstrating their utility in modifying biomolecules for therapeutic purposes (Nadin et al., 2001).
properties
IUPAC Name |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZTEHILLYKKM-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.